molecular formula C15H13BrO3 B410876 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 351365-97-4

3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No. B410876
CAS RN: 351365-97-4
M. Wt: 321.16g/mol
InChI Key: SQVKQDINPBJMDM-UHFFFAOYSA-N
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Description

3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde is a chemical compound with the molecular formula C15H13BrO3 . It has an average mass of 321.166 Da and a monoisotopic mass of 320.004791 Da .


Molecular Structure Analysis

The molecular structure of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde consists of a benzaldehyde group (C6H5CHO) where the hydrogen atom (H) of the aldehyde group (CHO) is replaced by a 4-bromophenoxy)methyl]-4-methoxy group . This group contains a bromine atom (Br) attached to a phenyl ring, which is connected to a methoxy group (CH3O) via a methylene bridge (CH2).

Scientific Research Applications

  • Natural Product Isolation and Synthesis : Bromophenols like 3-bromo-4-hydroxybenzaldehyde have been isolated from natural sources such as the red alga Rhodomela larix (Suzuki, Kowata, & Kurosawa, 1980). Moreover, the synthesis of various derivatives of halogenated benzaldehydes, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, has been carried out, demonstrating their potential in creating novel compounds with diverse applications (Rijal, Haryadi, & Anwar, 2022).

  • Pharmaceutical and Medicinal Chemistry : Compounds derived from benzaldehydes, including those with bromo and methoxy groups, are used in synthesizing various pharmaceuticals. For instance, the synthesis of Gigantol from 3,5-dihydroxybenzoate and 4-hydroxy-3-methoxybenzaldehyde highlights the role of such compounds in medicinal chemistry (Hong-rui, 2012).

  • Antioxidant Activity : The antioxidant properties of derivatives of halogenated benzaldehydes have been evaluated. For example, 3-chloro-4-hydroxy-5-methoxybenzaldehyde and its brominated counterparts have been synthesized and tested for their antioxidant activities, showing potential in areas requiring antioxidant properties (Rijal, Haryadi, & Anwar, 2022).

  • Chemical Synthesis and Characterization : The chemical synthesis and characterization of various benzaldehyde derivatives, including those with bromo and methoxy groups, are important for creating intermediates used in different industrial and research applications. Studies like the synthesis of methyl 4-bromo-2-methoxybenzoate illustrate the methods and yields in synthesizing such compounds (Chen Bing-he, 2008).

  • Antibacterial and Antifungal Activities : Some derivatives of benzaldehydes exhibit antibacterial and antifungal properties. For instance, bromophenols isolated from marine algae showed moderate activity against bacteria, indicating their potential in antimicrobial applications (Xu et al., 2003).

  • Green Chemistry and Analytical Methods : The use of green chemistry principles in synthesizing Schiff bases from benzaldehydes and their analysis using methods like UV spectrophotometry and high-performance liquid chromatography (HPLC) are crucial in developing environmentally friendly and efficient chemical processes (Chigurupati et al., 2017).

  • Advanced Material Synthesis : Benzaldehyde derivatives are used in the synthesis of advanced materials like coenzyme Q10 intermediates, demonstrating their importance in material science (Kuang Zhi-min, 2008).

  • Biomedical Applications : Some derivatives exhibit activities that could be beneficial in treating diseases like asthma, as seen in studies on compounds from Gastrodia elata (Jang, Lee, & Kim, 2010).

  • Catalysis : Derivatives of benzaldehydes can be used in catalysis, as shown in studies involving encapsulation of molybdenum(VI) complexes for oxidation reactions (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVKQDINPBJMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde

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